1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidine-4-carbohydrazide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a base like lutidine . The reaction mixture is then quenched with water, and the precipitated solid is filtered, dried, and crystallized in methanol to obtain the final product .
Chemical Reactions Analysis
1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl ring.
Oxidation and Reduction:
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include organoboron reagents for coupling reactions and various oxidizing and reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems . The compound’s effects are likely mediated through its interaction with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
1-(2-Chloro-4-fluorobenzyl)piperidine-4-carbohydrazide can be compared with other similar compounds, such as:
4-(4-Fluorobenzyl)piperidine: This compound shares a similar piperidine core but lacks the carbohydrazide group.
2-(1-(4-Chloro-3-methoxyphenyl)piperidine-4-carbonyl)-N-(3,5-dichlorophenyl)hydrazinecarbothioamide: This compound has a similar piperidine structure but different substituents.
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound features a piperidine ring fused with a chromane unit.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN3O/c14-12-7-11(15)2-1-10(12)8-18-5-3-9(4-6-18)13(19)17-16/h1-2,7,9H,3-6,8,16H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDMIZYZTQEQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)CC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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